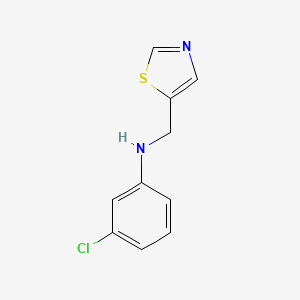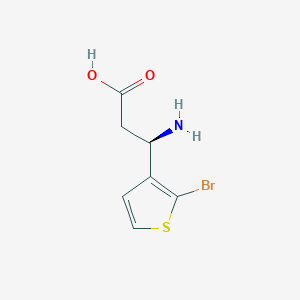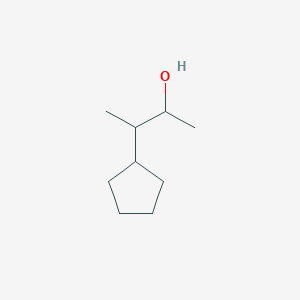
3-Cyclopentylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentylbutan-2-ol is an organic compound with the molecular formula C9H18O It is a secondary alcohol with a cyclopentyl group attached to the second carbon of a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentylbutan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where cyclopentylmagnesium bromide reacts with butan-2-one. The reaction is typically carried out in anhydrous ether at low temperatures to ensure high yield and purity.
Another method involves the reduction of 3-Cyclopentylbutan-2-one using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. This reaction is usually performed in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3-Cyclopentylbutan-2-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-Cyclopentylbutan-2-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned earlier, the reduction of 3-Cyclopentylbutan-2-one to this compound can be achieved using NaBH4 or LiAlH4.
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products Formed
Oxidation: 3-Cyclopentylbutan-2-one.
Reduction: this compound.
Substitution: 3-Cyclopentylbutyl chloride or bromide.
Scientific Research Applications
3-Cyclopentylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-Cyclopentylbutan-2-ol depends on its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and act as a nucleophile in various chemical reactions. The cyclopentyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in different pathways.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopentylbutan-2-one: The oxidized form of 3-Cyclopentylbutan-2-ol.
Cyclopentylmethanol: A similar compound with a cyclopentyl group attached to a methanol molecule.
Cyclopentanol: A simpler alcohol with a cyclopentyl group.
Uniqueness
This compound is unique due to its specific structure, which combines a cyclopentyl group with a butane chain. This structure imparts distinct chemical properties, making it valuable in various synthetic and industrial applications.
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
3-cyclopentylbutan-2-ol |
InChI |
InChI=1S/C9H18O/c1-7(8(2)10)9-5-3-4-6-9/h7-10H,3-6H2,1-2H3 |
InChI Key |
KSKLXIKBXIDTOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


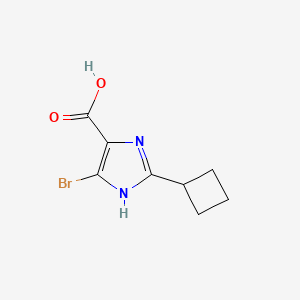
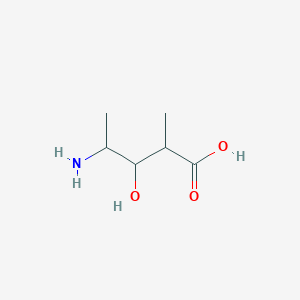
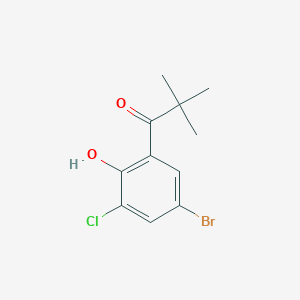


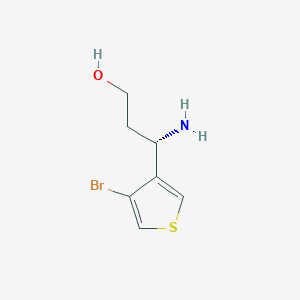
![3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B15272003.png)
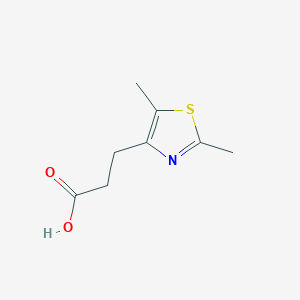
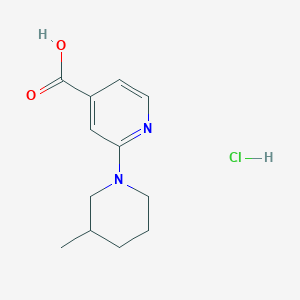
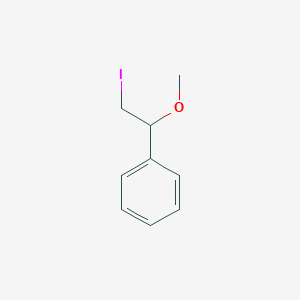
![3-Ethylimidazo[1,5-a]pyridin-7-amine](/img/structure/B15272036.png)
amine](/img/structure/B15272039.png)
